N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole derivatives with diethylamine and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound .
Scientific Research Applications
N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of biological processes such as cell division and viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
- 1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-aminopyrazolo[3,4-d]pyrimidine
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific diethyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7460-18-6 |
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Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-4-15(5-2)10-8-6-13-14(3)9(8)11-7-12-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
RWJRDAVATGEWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
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